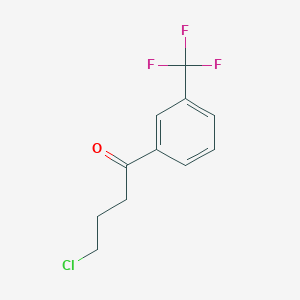
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of chlorinated and trifluoromethylated organic compounds has been an area of significant interest due to their unique chemical and physical properties. These compounds are known for their stability, bioactivity, and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
One study discusses the electrochemical synthesis of chlorinated compounds, providing insights into methods that could be relevant for synthesizing complex molecules like 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Uneyama et al., 1983).
Molecular Structure Analysis
Research on the molecular and spectroscopic behavior of related compounds provides a theoretical approach to understanding the structure of chloro and trifluoromethyl compounds. For instance, Evecen et al. (2018) used quantum chemical calculations to analyze molecular structures, offering a methodology that could be applied to our compound of interest (Evecen et al., 2018).
Chemical Reactions and Properties
Solhnejad et al. (2013) described the regioselective carbon-carbon bond cleavage in arylhydrazones of related compounds, which could shed light on the chemical reactivity of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Solhnejad et al., 2013).
Physical Properties Analysis
The physical properties of chlorinated and trifluoromethylated compounds can be complex. However, specific analyses, such as those conducted by Reed (2010) on carborane reagents, offer a glimpse into the potential physical properties of our compound of interest by understanding the behavior of similar chemical structures (Reed, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the application of any compound. While direct studies on 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane are not available, research on similar compounds, such as the work by Sasaki et al. (1999) on redox properties of phosphino derivatives, can provide valuable insights into the chemical properties that might be expected for our compound of interest (Sasaki et al., 1999).
科学的研究の応用
Pharmacological Applications
- A study explored the pretreatment effects of certain oximes, including structurally related butane derivatives, on antidotal therapy against poisoning, highlighting the potential of such compounds in enhancing therapeutic outcomes in toxicological emergencies (Lucić Vrdoljak et al., 2006).
- Research into the molecular properties of inhaled anesthetics, including butanes, contributes to understanding their solubility, potency, and desirable pharmacological properties, indicating the relevance of structural considerations in anesthetic design (Eger et al., 1994).
Toxicological Studies
- Investigations into the toxicity and metabolism of chlorinated butadienes, such as chloroprene, provide insights into the carcinogenic potentials, metabolic pathways, and species-specific responses, informing risk assessments and safety guidelines (Melnick et al., 1996).
Organic Chemistry and Synthesis
- Studies on the synthesis and structure-activity relationships of compounds, including those with butane structures, contribute to the development of new chemical entities with potential therapeutic applications, demonstrating the importance of organic synthesis in drug discovery (Engelhardt, 1984).
Environmental and Metabolic Research
- Research on the environmental persistence and metabolic fate of butadiene and its metabolites in various species, including humans, helps in understanding the ecological impact and health risks associated with exposure to such compounds, guiding environmental safety and public health policies (Sagai & Ichinose, 1980).
Safety and Hazards
特性
IUPAC Name |
4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWQPQBYIJZJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594133 |
Source


|
| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane | |
CAS RN |
166312-46-5 |
Source


|
| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

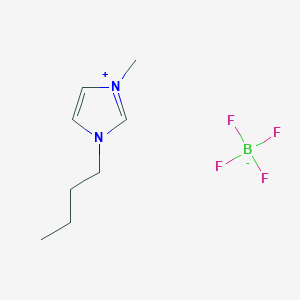



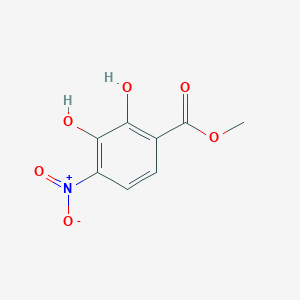


![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
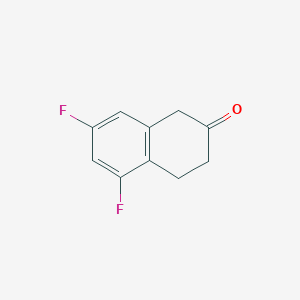
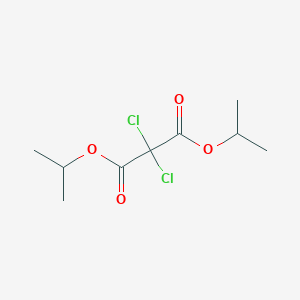

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
